2-(4-Bromophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide
Overview
Description
2-(4-Bromophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide, commonly known as BNBAH, is a chemical compound that has been extensively studied in scientific research. It is a hydrazone derivative that has shown promising results in various biological applications.
Mechanism of Action
The mechanism of action of BNBAH is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. BNBAH has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Moreover, it has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
BNBAH has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). BNBAH has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, it has been reported to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of BNBAH is its diverse biological activities, which make it a potential therapeutic agent for the treatment of various diseases. Moreover, it has been reported to exhibit low toxicity and high bioavailability, which make it a promising drug candidate. However, one of the limitations of BNBAH is its poor solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on BNBAH. One of the potential directions is to investigate its mechanism of action in more detail, particularly its interaction with various signaling pathways. Moreover, it is important to evaluate its efficacy and safety in preclinical and clinical studies. Furthermore, the development of novel formulations and delivery systems may enhance its therapeutic potential. Overall, BNBAH has shown promising results in various biological applications and warrants further investigation.
Synthesis Methods
The synthesis of BNBAH involves the reaction between 4-bromophenol and 4-nitrobenzaldehyde in the presence of acetic anhydride and hydrazine hydrate. The reaction proceeds through the formation of an intermediate, which is then treated with acetic acid to yield BNBAH. The overall reaction can be represented as follows:
Scientific Research Applications
BNBAH has been widely used in scientific research due to its diverse biological activities. It has been reported to exhibit potent antioxidant, anti-inflammatory, and anticancer properties. BNBAH has also been shown to possess neuroprotective, antimicrobial, and antiviral activities. Moreover, it has been used as a potential therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4/c16-12-3-7-14(8-4-12)23-10-15(20)18-17-9-11-1-5-13(6-2-11)19(21)22/h1-9H,10H2,(H,18,20)/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPXXGIBBZXUCN-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide | |
CAS RN |
303064-85-9 | |
Record name | 2-(4-BROMOPHENOXY)-N'-(4-NITROBENZYLIDENE)ACETOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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